molecular formula C4H3NOS B092649 Thiazole-5-carboxaldehyde CAS No. 1003-32-3

Thiazole-5-carboxaldehyde

Cat. No.: B092649
CAS No.: 1003-32-3
M. Wt: 113.14 g/mol
InChI Key: ZXRLWHGLEJGMNO-UHFFFAOYSA-N
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Description

Thiazole-5-carboxaldehyde (T5C) is an organic compound with a molecular formula of C3H3NS. It is a colorless solid with a pungent odor. T5C is used in the synthesis of various organic compounds such as thiazoles, thiazolines, and their derivatives. It is also used in the preparation of pharmaceuticals, dyes, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Synthesis of Stable Isotope Labeled Compounds : Thiazole derivatives are used as building blocks for synthesizing stable isotope-labeled compounds, which have applications in biological and medical research (Lin, Salter, & Gong, 2009).

  • Corrosion Inhibition : Thiazole derivatives, including Thiazole-4-carboxaldehyde, are investigated for their ability to inhibit corrosion of mild steel in acidic environments. This has implications for industrial applications where corrosion resistance is crucial (Khaled & Amin, 2009).

  • Promotion of Chemical Reactions : Thiazole compounds are used to promote certain chemical reactions, such as the benzoin condensation of benzaldehyde, which is significant in organic synthesis (Davis & Forrester, 1999).

  • Synthesis of Biologically Active Compounds : Thiazole-5-carboxaldehyde is a key intermediate in the synthesis of various biologically active compounds. These include antimicrobial agents, drugs with anticancer properties, and compounds used in drug discovery (Salman et al., 2015), (Durcik et al., 2020).

  • Antimicrobial and Antifungal Applications : Some this compound derivatives have been shown to exhibit antimicrobial and antifungal activities, which can be valuable in pharmaceutical and medical research (Mhaske et al., 2011).

  • Organic Semiconductors : Thiazole-based organic semiconductors are being researched for their potential applications in electronic devices. This includes uses in organic field-effect transistors, solar cells, and light-emitting diodes (Lin et al., 2012).

  • Anti-Inflammatory Drugs : Some thiazole derivatives, including those with a this compound moiety, are being explored for their potential anti-inflammatory properties, which could lead to new treatments for inflammatory diseases (Moldovan et al., 2011).

Mechanism of Action

Target of Action

Thiazole-5-carboxaldehyde, like other thiazole derivatives, has been found to interact with a variety of biological targets. Thiazole derivatives have been reported to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been found to modulate the activity of many enzymes involved in metabolism . They can interact with DNA and proteins, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

This compound, as part of the thiazole family, may affect various biochemical pathways. Thiazole derivatives have been reported to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . .

Pharmacokinetics

Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This compound is used in the synthesis of imidazoles with cardiomyocyte proliferation activity for heart disease treatments .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .

Safety and Hazards

Thiazole-5-carboxaldehyde is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

Thiazole-5-carboxaldehyde has been used in the synthesis of various drugs and biologically active agents. It has been found to have antimicrobial properties and is being investigated for potential use in cancer therapy .

Biochemical Analysis

Biochemical Properties

Thiazole-5-carboxaldehyde has been found to interact with various enzymes, proteins, and other biomolecules, modulating their activity and playing a significant role in biochemical reactions . For instance, thiazole-based compounds have been shown to modulate the activity of many enzymes involved in metabolism .

Cellular Effects

This compound and its derivatives have been reported to exert various effects on cells and cellular processes . These compounds have demonstrated antioxidant, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and nucleophilic substitution .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Properties

IUPAC Name

1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NOS/c6-2-4-1-5-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRLWHGLEJGMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378567
Record name Thiazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-32-3
Record name 5-Thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of Thiazole-5-carboxaldehyde in medicinal chemistry?

A1: this compound serves as a versatile building block for synthesizing various biologically active compounds. For example, it can be converted into imidazo[2,1-b]thiazole guanylhydrazones, a class of compounds exhibiting both antitumor and cardiotonic activities []. Additionally, derivatives like substituted Thiazole-5-carboxaldehydes and their Ylidenenitriles have shown promising antibacterial and antifungal properties [].

Q2: How does the structure of this compound contribute to its reactivity and subsequent derivatization?

A2: The presence of both an aldehyde group and a thiazole ring in this compound allows for diverse chemical transformations. The aldehyde group readily undergoes reactions like the Vilsmeier–Haack reaction, leading to formylated derivatives []. Additionally, it participates in Knoevenagel condensation reactions with active methylene compounds to form ylidenenitriles []. The thiazole ring itself can be further functionalized, contributing to the creation of diverse libraries of compounds.

Q3: Can you provide an example from the research papers of how this compound is used to synthesize more complex molecules with potential biological activity?

A3: Researchers have utilized this compound as a starting material to create imidazole–thiazole hybrid compounds []. The process involves reacting 2-Amino-4-hydroxy-phenyl-1,3-thiazole-5-carboxaldehyde (a derivative of this compound) with phenyl glyoxal or benzil to form imidazole-thiazole hybrids. These hybrids can then undergo further modifications, such as Schiff base formation and glucosylation, to generate a series of compounds with potential antimicrobial activity [].

Q4: What analytical techniques are typically employed to characterize this compound and its derivatives?

A4: Common characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) for structural elucidation, Infrared (IR) spectroscopy for identifying functional groups, and Mass Spectrometry (MS) for determining molecular weight. Researchers also utilize elemental analysis to confirm the elemental composition of newly synthesized compounds [, ].

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